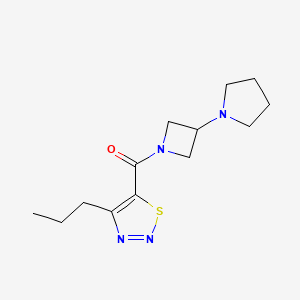
(4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as PTAM, is a chemical compound that has been studied for its potential applications in scientific research. PTAM is a synthetic compound that has been shown to have various biological effects, including anti-inflammatory and analgesic properties. In
Mécanisme D'action
The exact mechanism of action of (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
(4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, immunomodulatory, and anticancer effects. In animal studies, (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to reduce inflammation and pain in models of neuroinflammation and neuropathic pain. (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has also been shown to modulate immune responses in models of autoimmune diseases. In cancer research, (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical properties of the compound. (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is also relatively stable and easy to handle, making it a convenient tool for scientific research. However, one limitation of using (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is the development of (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone's potential applications in the treatment of various diseases, including neuroinflammatory and neuropathic pain disorders, autoimmune diseases, and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone and its effects on various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 4-propylthiadiazole-5-carboxylic acid with 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of neuroinflammatory and neuropathic pain disorders. In immunology, (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In cancer research, (4-Propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have anticancer effects, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-2-5-11-12(19-15-14-11)13(18)17-8-10(9-17)16-6-3-4-7-16/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYHUFBWMPLZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)

![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)

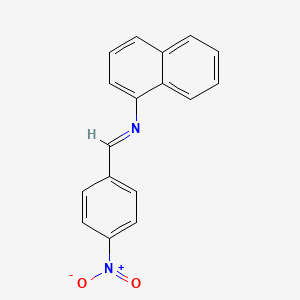
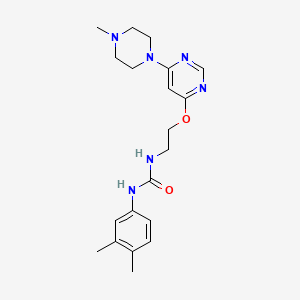
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)

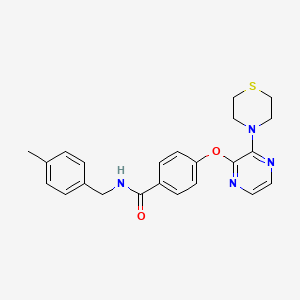
![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)
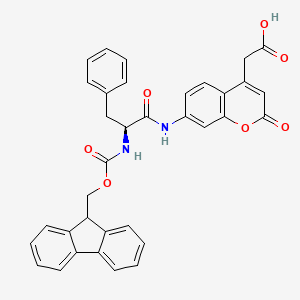
![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)
![4-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2436393.png)